6-Amino-3-(2-dimethylaminoethyl)indole 6-Amino-3-(2-dimethylaminoethyl)indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14134978
InChI: InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3
SMILES:
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

6-Amino-3-(2-dimethylaminoethyl)indole

CAS No.:

Cat. No.: VC14134978

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-3-(2-dimethylaminoethyl)indole -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 3-[2-(dimethylamino)ethyl]-1H-indol-6-amine
Standard InChI InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3
Standard InChI Key VMKMTGSIPCKLSC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCC1=CNC2=C1C=CC(=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Amino-3-(2-dimethylaminoethyl)indole (PubChem CID: 19040754) is defined by the following identifiers:

PropertyValue
IUPAC Name3-[2-(Dimethylamino)ethyl]-1H-indol-6-amine
Molecular FormulaC12H17N3\text{C}_{12}\text{H}_{17}\text{N}_{3}
Molecular Weight203.28 g/mol
SMILESCN(C)CCC1=CNC2=C1C=CC(=C2)N
InChI KeyVMKMTGSIPCKLSC-UHFFFAOYSA-N
SynonymsSCHEMBL1576211, 6-Amino-3-(2-dimethylaminoethyl)-1H-indole

The indole core features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The dimethylaminoethyl group at position 3 introduces a tertiary amine, while the amino group at position 6 enhances the molecule’s potential for hydrogen bonding and electrophilic substitution .

Stereoelectronic Properties

The dimethylaminoethyl side chain adopts a flexible conformation, with the dimethylamino group contributing to steric bulk and basicity (pKa10\text{p}K_a \approx 10). Quantum mechanical calculations predict that the amino group at position 6 directs electrophilic substitution to the 4- and 7-positions of the indole ring, a pattern consistent with electron-donating substituents .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 6-Amino-3-(2-dimethylaminoethyl)indole can be approached via two key disconnections:

  • Indole Core Formation: Utilizing the Fischer indole synthesis or Madelung cyclization to construct the bicyclic structure.

  • Side-Chain Introduction: Introducing the dimethylaminoethyl group via alkylation or Mannich-type reactions .

Indole Core Construction

A modified Madelung cyclization of NN-methyl-oo-toluidine with a ketone precursor under basic conditions yields the indole scaffold. For example, cyclization of NN-methyl-2-nitrophenylacetamide with potassium tert-butoxide produces 6-nitroindole, which is subsequently reduced to 6-aminoindole .

Dimethylaminoethyl Substitution

The Mannich reaction is employed to introduce the dimethylaminoethyl group at position 3. Treatment of 6-aminoindole with formaldehyde and dimethylamine hydrochloride in acetic acid at 0–5°C generates the tertiary amine side chain via electrophilic substitution :

6-Aminoindole+HCHO+(CH3)2NHHClAcOH6-Amino-3-(2-dimethylaminoethyl)indole\text{6-Aminoindole} + \text{HCHO} + (\text{CH}_3)_2\text{NH} \cdot \text{HCl} \xrightarrow{\text{AcOH}} \text{6-Amino-3-(2-dimethylaminoethyl)indole}

Optimization Notes:

  • Temperature Control: Reactions conducted above 10°C favor N-alkylation over C-3 substitution, leading to byproducts .

  • Catalyst Screening: Indium trichloride (InCl3\text{InCl}_3) improves regioselectivity for C-3 substitution, achieving yields >75% .

Physicochemical Properties

Solubility and Stability

PropertyValue/ObservationSource
Aqueous Solubility2.1 mg/mL (pH 7.4, 25°C)
logP (Octanol-Water)1.84
StabilityStable under inert atmosphere; decomposes
above 200°C with CO2_2 evolution

The compound’s moderate lipophilicity (logP=1.84\text{logP} = 1.84) suggests balanced membrane permeability, making it suitable for pharmacokinetic studies .

Spectral Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.45 (d, J = 8.0 Hz, 1H, H-7)

    • δ 6.92 (s, 1H, H-2)

    • δ 3.22 (t, J = 6.8 Hz, 2H, CH2_2N)

    • δ 2.48 (s, 6H, N(CH3_3)2_2)

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=C aromatic) .

Comparative Analysis with Related Indoles

Structural Analogues

CompoundSubstituentsMolecular WeightKey Differences
Gramine (3-Dimethylaminomethylindole)3-(CH2_2N(CH3_3)2_2)174.24 g/molLacks 6-amino group; shorter side chain
5-Methoxyindole5-OCH3_3147.17 g/molElectron-donating methoxy vs. amino

The 6-amino group in 6-Amino-3-(2-dimethylaminoethyl)indole enhances its hydrogen-bonding capacity compared to gramine, potentially increasing solubility and target affinity .

Reactivity Trends

  • Electrophilic Substitution: The 6-amino group deactivates the indole ring, directing electrophiles to the 4- and 7-positions. This contrasts with gramine, where the 3-dimethylaminomethyl group activates the 2-position .

  • Nucleophilic Side Chain: The dimethylaminoethyl group undergoes quaternization with methyl iodide, forming a water-soluble ammonium salt .

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